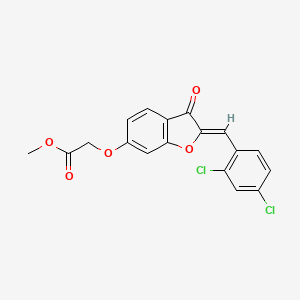

(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the 3D structure of a molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and possible uses .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Herbicide

(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: has applications as a herbicide. Specifically, it is based on the synthetic plant hormone auxin known as 2,4-dichlorophenoxyacetic acid (2,4-D) . Farmers use it to control broadleaf weeds in various crops such as rice, wheat, sorghum, sugar cane, and corn. However, indiscriminate pesticide use can harm the environment. Therefore, understanding the role of microorganisms in its degradation and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP) , is crucial for effective remediation processes .

Plant Growth Regulator

As an auxin, 2,4-D influences plant growth and development. It activates the auxin receptor system, leading to changes in the actin cytoskeleton, increased synthesis of plant hormones like abscisic acid (ABA) and ethylene, and elevated levels of reactive oxygen species (ROS) .

Environmental Contaminant

Understanding the fate and behavior of 2,4-D in the environment is essential. Its movement occurs through mechanisms like rainwater runoff, volatilization, leaching, and microbial degradation. Persistent and recalcitrant herbicides pose risks due to their potential harm to human health and ecosystems .

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-d), target plant growth hormones, specifically auxins .

Mode of Action

Based on its structural similarity to 2,4-d, it may mimic the action of auxin, a plant growth hormone, leading to uncontrolled cell division and growth, ultimately causing the death of the plant .

Biochemical Pathways

Similar compounds like 2,4-d are known to be degraded by various microorganisms, including bacteria and white-rot fungi . The degradation process involves several enzymes and genes that regulate the breakdown of 2,4-D .

Pharmacokinetics

A study on 2,4-d in rats showed that after oral administration, the mean maximum serum concentration (cmax) and the area under the concentration-time curve (auc) were dependent on the dose .

Result of Action

Compounds with similar structures, such as 2,4-d, can cause uncontrolled cell division and growth in plants, leading to their death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of similar compounds like 2,4-D can be influenced by the availability of organic substrates . Moreover, environmental conditions and medium composition can affect the growth of 2,4-D-degrading microorganisms .

Safety and Hazards

properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2O5/c1-23-17(21)9-24-12-4-5-13-15(8-12)25-16(18(13)22)6-10-2-3-11(19)7-14(10)20/h2-8H,9H2,1H3/b16-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRKIBRFEDNBJB-SOFYXZRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2382473.png)

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2382480.png)

![2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2382482.png)

![N-[(4-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2382484.png)

![5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2382487.png)